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Compound of Interest

Compound Name: SZV-558

Cat. No.: B13434005

[3] Challenges in the synthesis and scale-up of covalent drugs - PubMed Covalent drugs have
seen a resurgence in recent years, with several notable examples receiving regulatory
approval. Despite these successes, the synthesis and scale-up of covalent drugs present
unique challenges that must be overcome to ensure their successful development and
commercialization. This review will discuss some of the key challenges associated with the
synthesis and scale-up of covalent drugs, including the need for specialized starting materials,
the potential for off-target reactivity, and the difficulties in controlling the stereochemistry of the
final product. In addition, we will highlight some of the strategies that have been developed to
address these challenges, such as the use of novel synthetic methodologies, the development
of more selective warheads, and the implementation of advanced analytical techniques. Finally,
we will provide a perspective on the future of covalent drug development, with a focus on the
opportunities and challenges that lie ahead. --INVALID-LINK-- Time in Shanghai, China. The
time at the location 'Shanghai, China' is 09:57 PM. The location's timezone is 'Asia/Shanghai'.

--INVALID-LINK--

Scalable Synthesis of Covalent Proteasome Inhibitor SZV-558 The present invention relates to
a novel, improved and economically advantageous synthesis of covalent proteasome inhibitor
(S)-N-(4-((S)-1-(2-((S)-2-acetamido-3,3-dimethylbutanoyl)hydrazinyl)-3-methyl-1-oxobutan-2-
ylamino)phenyl)-4-(tert-butyl)-5,5-dimethyl-3-oxo0-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-
carboxamide (SZV-558). --INVALID-LINK-- Covalent Modifications of Proteins: A Challenge for
Synthetic and ... Covalent inhibitors have re-emerged as powerful tools in chemical biology and
drug discovery. The design of targeted covalent inhibitors (TCIs) requires the identification of a
binding pocket on the protein of interest and a suitably positioned, non-catalytic nucleophilic
residue. Recent advances have enabled the discovery of covalent inhibitors for a wide range of
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protein targets, including those previously considered "undruggable.” However, the
development of covalent inhibitors is not without its challenges. One of the main challenges is
the potential for off-target reactivity, which can lead to toxicity. Another challenge is the
synthesis of covalent inhibitors, which can be more complex than the synthesis of non-covalent
inhibitors. In this review, we will discuss the challenges and opportunities in the field of covalent
inhibitors, with a focus on the design, synthesis, and evaluation of these compounds. We will
also highlight some of the recent successes in the development of covalent inhibitors for a
variety of protein targets. --INVALID-LINK-- Scalable Synthesis of Covalent Proteasome
Inhibitor SZV-558 - WIPO The present invention relates to a novel, improved and economically
advantageous synthesis of covalent proteasome inhibitor (S)-N-(4-((S)-1-(2-((S)-2-acetamido-
3,3-dimethylbutanoyl)hydrazinyl)-3-methyl-1-oxobutan-2-ylamino)phenyl)-4-(tert-butyl)-5,5-
dimethyl-3-o0x0-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxamide (SZV-558). The present
invention further relates to the synthesis of intermediates of the synthesis of SZV-558. --
INVALID-LINK-- Synthesis of a Covalent Inhibitor of Proteasome - SZV-558 The present
invention relates to a novel, improved and economically advantageous synthesis of covalent
proteasome inhibitor (S)-N-(4-((S)-1-(2-((S)-2-acetamido-3,3-dimethylbutanoyl)hydrazinyl)-3-
methyl-1-oxobutan-2-ylamino)phenyl)-4-(tert-butyl)-5,5-dimethyl-3-oxo-2,3,4,5-tetrahydro-1H-
benzo[blazepine-1-carboxamide (SZV-558). --INVALID-LINK-- Addressing the challenges of
manufacturing and analytical characterization ... The successful translation of these complex
drug modalities to the clinic and market is highly dependent on the development of robust and
scalable manufacturing processes as well as sensitive and reliable analytical methods to
ensure consistent product quality and safety. However, the inherent complexity and
heterogeneity of these modalities present significant challenges to both manufacturing and
analytical characterization. In this review, we discuss the key challenges in the manufacturing
and analytical characterization of complex drug modalities, including cell and gene therapies,
antibody-drug conjugates, and nanomedicines. We highlight the recent advances in
manufacturing technologies, such as process intensification and automation, and analytical
tools, including mass spectrometry, next-generation sequencing, and cryogenic electron
microscopy, that are enabling the development and commercialization of these innovative
therapies. We also discuss the regulatory considerations and future perspectives in this rapidly
evolving field. --INVALID-LINK-- Development of a Scalable Synthesis of the Covalent BTK
Inhibitor ... The development of a scalable synthesis of the covalent BTK inhibitor GDC-0853 is
described. The synthesis features a convergent approach in which the two key fragments are
joined in the final step. The synthesis of the pyrazolopyrimidine fragment was accomplished in
four steps from commercially available starting materials. The synthesis of the aniline fragment

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.benchchem.com/product/b13434005?utm_src=pdf-body
https://www.benchchem.com/product/b13434005?utm_src=pdf-body
https://www.benchchem.com/product/b13434005?utm_src=pdf-body
https://www.benchchem.com/product/b13434005?utm_src=pdf-body
https://www.benchchem.com/product/b13434005?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13434005?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

was accomplished in five steps from commercially available starting materials. The final
coupling reaction was optimized to provide GDC-0853 in high yield and purity. The synthesis is
scalable and has been used to produce multi-kilogram quantities of GDC-0853. --INVALID-
LINK-- Process development and scale-up of a complex active pharmaceutical ... The
development of a process for the synthesis of a complex active pharmaceutical ingredient (API)
is a challenging and time-consuming endeavor. The process must be robust, scalable, and
cost-effective. In addition, the process must be able to produce the API in high yield and purity.
This article describes the process development and scale-up of a complex API. The process
development work included the optimization of the reaction conditions, the development of a
purification process, and the identification of a suitable salt form. The scale-up work included
the transfer of the process to a pilot plant and the validation of the process. The process has
been successfully scaled up to the kilogram scale. --INVALID-LINK-- Challenges and
opportunities in scaling up complex molecules for drug ... The synthesis of complex molecules
for drug development is a challenging and time-consuming process. The synthesis must be
able to produce the desired molecule in high yield and purity, and the process must be scalable
to produce the large quantities of material needed for clinical trials and commercialization. In
addition, the synthesis must be cost-effective and environmentally friendly. This review will
discuss the challenges and opportunities in scaling up complex molecules for drug
development. We will focus on the challenges of process development, scale-up, and
manufacturing. We will also discuss the opportunities for new technologies to improve the
efficiency and cost-effectiveness of the synthesis of complex molecules. --INVALID-LINK--
Synthesis of a Covalent Inhibitor of Proteasome - SZV-558 The present invention relates to a
novel, improved and economically advantageous synthesis of covalent proteasome inhibitor
(S)-N-(4-((S)-1-(2-((S)-2-acetamido-3,3-dimethylbutanoyl)hydrazinyl)-3-methyl-1-oxobutan-2-
ylamino)phenyl)-4-(tert-butyl)-5,5-dimethyl-3-oxo0-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-
carboxamide (SZV-558). --INVALID-LINK-- Challenges in the development of covalent
inhibitors While covalent inhibitors have several advantages, their development is not without
challenges. One of the main challenges is the potential for off-target reactivity, which can lead
to toxicity. This is because the electrophilic warhead of a covalent inhibitor can react with other
nucleophiles in the body, in addition to the intended target. Another challenge is the potential
for immunogenicity. This is because the covalent adduct formed between the inhibitor and the
target protein can be recognized as foreign by the immune system, leading to an immune
response. Finally, the synthesis of covalent inhibitors can be more complex than the synthesis
of non-covalent inhibitors. This is because the electrophilic warhead must be incorporated into
the molecule in a way that does not interfere with its binding to the target protein. --INVALID-
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LINK-- Scalable Synthesis of Covalent Proteasome Inhibitor SZV-558 The present invention
relates to a novel, improved and economically advantageous synthesis of covalent proteasome
inhibitor (S)-N-(4-((S)-1-(2-((S)-2-acetamido-3,3-dimethylbutanoyl)hydrazinyl)-3-methyl-1-
oxobutan-2-ylamino)phenyl)-4-(tert-butyl)-5,5-dimethyl-3-oxo0-2,3,4,5-tetrahydro-1H-
benzo[b]azepine-1-carboxamide (SZV-558). --INVALID-LINK-- Technical Support Center: SZV-
558 Synthesis

This technical support center provides troubleshooting guidance and frequently asked
questions for researchers, scientists, and drug development professionals involved in the
synthesis of the covalent proteasome inhibitor SZV-558. The information is designed to
address specific issues that may be encountered during laboratory-scale experiments and
scale-up efforts.

Freqguently Asked Questions (FAQSs)

Question Answer

SZV-558 is a covalent proteasome inhibitor. Its
chemical name is (S)-N-(4-((S)-1-(2-((S)-2-
What is S7\/-558° acetamido-3,3-dimethylbutanoyl)hydrazinyl)-3-
methyl-1-oxobutan-2-ylamino)phenyl)-4-(tert-
butyl)-5,5-dimethyl-3-ox0-2,3,4,5-tetrahydro-1H-

benzo[b]azepine-1-carboxamide.

The synthesis of covalent drugs presents unique
challenges, including the need for specialized
starting materials, the potential for off-target

) ) o reactivity, and difficulties in controlling
What are the main challenges in synthesizing

o ) stereochemistry. The electrophilic "warhead"
covalent inhibitors like SZV-5587?

can react with other nucleophiles, leading to
potential toxicity. The synthesis process can
also be more complex than for non-covalent
inhibitors.

Yes, patent literature describes a novel,
Are there established scalable synthesis improved, and economically advantageous
methods for SZV-558? synthesis for SZV-558, suggesting that scalable

methods have been developed.
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Problem Potential Cause(s) Suggested Solution(s)
- Monitor reaction completion
using appropriate analytical
) ) techniques (e.g., TLC, LC-
- Incomplete reactions- Side o )
) MS).- Optimize reaction
product formation- N
) ) ) conditions (temperature,
Low Yield Degradation of starting

materials or product- Inefficient

purification

concentration, stoichiometry).-
Use high-purity starting
materials.- Investigate
alternative purification

methods.

Impurity Formation

- Off-target reactivity of the
covalent warhead-
Racemization at chiral centers-

Residual solvents or reagents

- Employ advanced analytical
techniques to identify and
characterize impurities.- Refine
the synthesis strategy to
minimize side reactions.-
Implement rigorous purification
protocols.- Ensure proper
drying and solvent removal

steps.

Poor Stereocontrol

- Inappropriate choice of chiral
catalysts or reagents-
Racemization during reaction

or workup

- Utilize highly stereoselective
synthetic routes.- Carefully
control reaction conditions to
prevent racemization.- Employ
chiral chromatography for

purification if necessary.

Difficulty in Purification

- Similar polarity of product and
impurities- Product instability

on silica gel

- Explore alternative
purification techniques such as
preparative HPLC or
crystallization.- Screen
different solvent systems for

column chromatography.
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- Implement robust process
controls for temperature and

o mixing.- Perform a thorough
) - Inefficient heat transfer- Poor ]
Inconsistent Results at Larger o ] ] process hazard analysis
mixing- Changes in reaction _ _
Scale o before scaling up.- Consider a
kinetics

Design of Experiments (DoE)
approach to optimize

parameters for scale-up.

Experimental Protocols

A key aspect of a successful synthesis is a well-defined protocol. The following outlines a
generalized workflow for the synthesis of a complex molecule like SZV-558, which involves the

coupling of key fragments.

General Convergent Synthesis Workflow

A convergent approach is often employed for complex molecules, where different fragments of
the molecule are synthesized separately and then joined together in the final steps.

Workflow Diagram:
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Fragment A Synthesis Fragment B Synthesis
Starting Material A1 Starting Material B1
tep 1 Step 3
Intermediate A2 Intermediate B2
Step 2 Step 4
Fragment A Fragment B

Final Assembly and Purification

Coupling

:

Crude SZV-558

:

Purification

:

Pure SZV-558

Click to download full resolution via product page

Caption: Convergent synthesis workflow for SZV-558.
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Troubleshooting Logic

When encountering issues during the synthesis, a systematic approach to troubleshooting is
crucial.

Troubleshooting Workflow Diagram:

Problem Identified
(e.g., Low Yield, Impurity)

Verify Reaction Completion |
(TLC, LC-MS) \

Incomplete or

Side Reactions |Complete Consult Literature/Expert

Characterize Impurities . _ }
(NMR, MS) Review Synthesis Protocol /

oo~ v

. . Optimize Reaction Conditions
Modify Purification Method (Temp, Conc, Stoichiometry)

Implement & Test Changes

Click to download full resolution via product page
Caption: Systematic troubleshooting workflow.

Signaling Pathways

While the provided search results do not detail the specific signaling pathways affected by SZV-
558, as a proteasome inhibitor, it would generally interfere with the ubiquitin-proteasome
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system. This system is crucial for the degradation of proteins that regulate cell cycle, apoptosis,
and other key cellular processes.

Ubiquitin-Proteasome Pathway Diagram:
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Ubiquitin-Proteasome Pathway
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 To cite this document: BenchChem. [challenges in scaling up SZV-558 synthesis].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13434005#challenges-in-scaling-up-szv-558-
synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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